

Technical Guide: Styrylpyrazole Synthesis and Therapeutic Applications

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Compound of Interest

Compound Name: 3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde

CAS No.: 1159834-02-2

Cat. No.: B1344949

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Executive Summary

Styrylpyrazoles represent a privileged scaffold in medicinal chemistry, characterized by a pyrazole core conjugated with a styryl (2-arylvinyl) moiety.^{[1][2][3]} This extended

-electron system confers unique photophysical properties and versatile biological activities, ranging from selective Monoamine Oxidase B (MAO-B) inhibition to tubulin polymerization interference in oncology.

This guide provides a rigorous technical analysis of the synthetic strategies, structure-activity relationships (SAR), and validated protocols for generating high-purity styrylpyrazole derivatives. It is designed for medicinal chemists and pharmacologists seeking to leverage this scaffold for drug discovery.

Part 1: Synthetic Architectures and Mechanisms

The synthesis of styrylpyrazoles generally proceeds via two primary retrosynthetic disconnections: the formation of the pyrazole ring from acyclic precursors (cyclocondensation)

or the attachment of the styryl arm to a pre-formed pyrazole core (aldol-type condensation).

Strategic Analysis: 3-Styryl vs. 5-Styryl Regioisomers

The biological efficacy of styrylpyrazoles often hinges on the position of the styryl group.

- 3-Styryl Derivatives: Often exhibit superior antimicrobial and antifungal profiles due to extended electronic delocalization which favors interaction with fungal membranes.
- 5-Styryl Derivatives: Frequently explored for MAO-B inhibition, where steric fit within the hydrophobic bipartite pocket of the enzyme is critical.

Validated Synthetic Protocols

Protocol A: The Modified Claisen-Schmidt Condensation

This is the "workhorse" method for attaching a styryl arm to a pyrazole-aldehyde. It is favored for its modularity, allowing late-stage diversification of the aryl ring.

Target: (E)-4-styryl-1,3-diphenyl-1H-pyrazole Mechanism: Base-catalyzed aldol condensation followed by dehydration.

Reagents:

- 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (1.0 equiv)
- Substituted Acetophenone (1.0 equiv)
- Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (1.5 equiv)
- Ethanol (95%) or Methanol

Step-by-Step Procedure:

- Solubilization: Dissolve 1.0 mmol of the pyrazole-aldehyde and 1.0 mmol of the acetophenone in 10 mL of ethanol in a round-bottom flask.
- Catalysis: Add 1.5 mmol of KOH pellets. Sonicate briefly to ensure partial dissolution if necessary.

- Reaction: Stir the mixture at room temperature for 6–12 hours.
 - Checkpoint: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 7:3). The aldehyde spot () should disappear, replaced by a highly fluorescent spot (the styryl product).
- Precipitation: Pour the reaction mixture into 50 mL of ice-cold water containing 1 mL of dilute HCl (to neutralize excess base).
- Isolation: Filter the resulting precipitate under vacuum. Wash the cake with cold water (mL) and cold ethanol (mL).
- Purification: Recrystallize from hot ethanol or ethanol/DMF mixtures.
 - Yield Expectation: 75–90%.
 - Characterization:

H NMR will show trans-alkene coupling constants (Hz).

Protocol B: One-Pot Cyclocondensation (Green Chemistry)

This method constructs the pyrazole and styryl motif simultaneously, often utilizing microwave irradiation to accelerate the reaction between cinnamoyl-1,3-diketones and hydrazines.

Target: 3(5)-(2-hydroxyphenyl)-5(3)-styrylpyrazole Reagents:

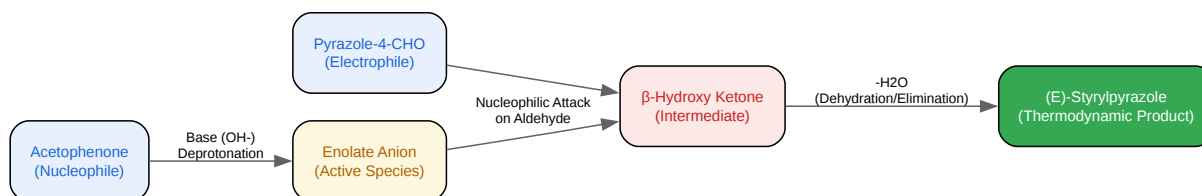
- (E)-1-(2-hydroxyphenyl)-5-phenylpent-4-ene-1,3-dione (Curcumin analogue)
- Hydrazine Hydrate (excess)
- Acetic Acid (Glacial)

Step-by-Step Procedure:

- Mixing: In a microwave-safe vial, combine the diketone (1.0 mmol) and hydrazine hydrate (2.0 mmol) in 3 mL of acetic acid.
- Irradiation: Irradiate at 120°C for 5–10 minutes (Power: 150W).
 - Note: Conventional heating requires reflux for 2–4 hours.
- Quenching: Pour the hot solution onto crushed ice.
- Workup: The solid product precipitates immediately. Filter, wash with water, and dry.

Reaction Mechanism Visualization

The following diagram illustrates the Claisen-Schmidt pathway, highlighting the critical dehydration step that locks the E-geometry.



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Figure 1: Mechanistic pathway of the Claisen-Schmidt condensation yielding (E)-styrylpyrazoles.[1]

Part 2: Medicinal Chemistry & Applications[1][4][5][6][7][8][9][10]

MAO-B Inhibition: Targeting Parkinson's Disease

Styrylpyrazoles function as reversible, competitive inhibitors of Monoamine Oxidase B (MAO-B). The extended styryl linker allows the molecule to span the enzyme's bipartite cavity, connecting the entrance cavity to the substrate cavity near the FAD cofactor.

Key SAR Findings:

- Aryl Substitution: Electron-donating groups (e.g., -OMe, -CH₃) on the styryl phenyl ring enhance potency by interacting with Tyr326 and Tyr398 residues.
- Chlorine Substitution: A p-chloro substituent often decreases activity compared to unsubstituted or methyl-substituted analogues, though specific 3-styryl derivatives retain potency.
- Selectivity: The scaffold shows high selectivity for MAO-B over MAO-A (Selectivity Index > 500 in optimized leads), reducing the risk of hypertensive crises (cheese effect).

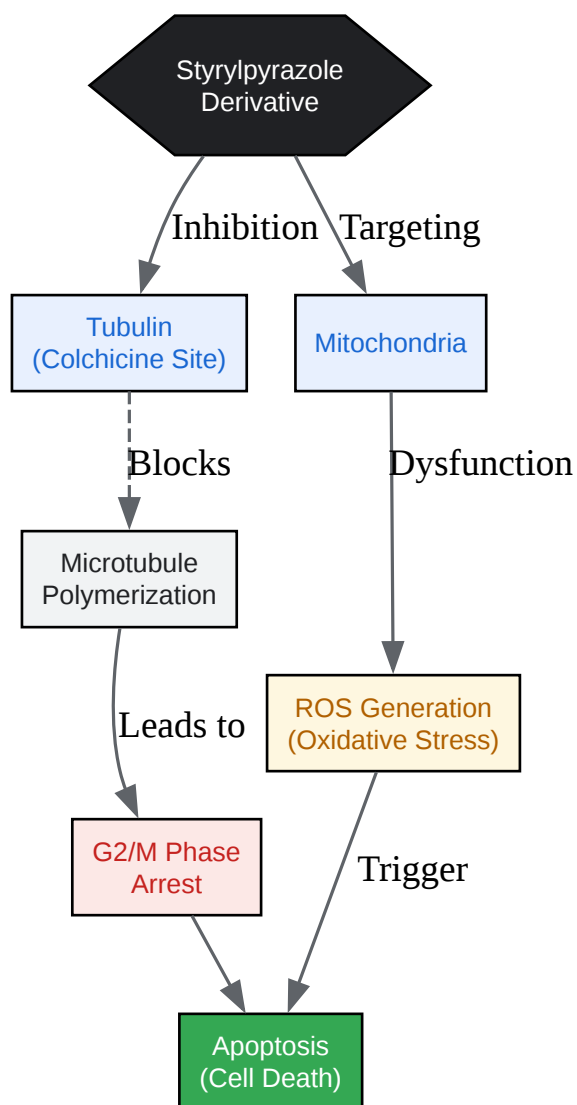
Anticancer Activity: Tubulin and ROS Modulation

In oncology, 3,5-bis(styryl)pyrazoles act as "curcumin analogues" with enhanced metabolic stability.

- Mechanism 1 (Tubulin): These compounds bind to the colchicine site of tubulin, inhibiting polymerization and causing mitotic arrest at the G2/M phase.
- Mechanism 2 (ROS): They induce Reactive Oxygen Species (ROS) generation in cancer cells (e.g., PC3 prostate, A549 lung), triggering mitochondrial apoptosis pathways.

Biological Pathway Visualization

The diagram below maps the dual-action mechanism of styrylpyrazoles in cancer cells.



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Figure 2: Dual mechanism of action in cancer cells: Tubulin inhibition and ROS-mediated apoptosis.

Quantitative Data Summary

Compound Class	Target	Key Substituent (R)	Activity Metric	Mechanism
1,3-Diphenyl-5-styryl	MAO-B	4-OMe	IC ₅₀ = 0.05 M	Reversible Inhibition
3,5-Bis(styryl)pyrazole	PC3 Cells	2,6-Dichloro	GI ₅₀ < 5 M	Tubulin Destabilization
3-Styrylpyrazole	C. albicans	2-OH	MIC = 12 g/mL	Membrane Disruption
Pyrazolo[1,5-a]quinoline	Fluorescence	4-N(Me)	λ _{em} = 0.65	Intramolecular Charge Transfer

Part 3: References

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